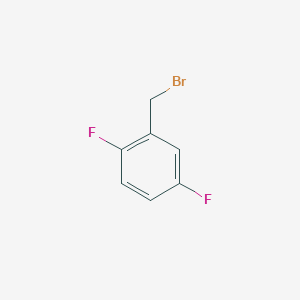

2-(Bromomethyl)-1,4-difluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWGSWNHQZYCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234237 | |

| Record name | 2-(Bromomethyl)-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85117-99-3 | |

| Record name | 2,5-Difluorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85117-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1,4-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085117993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Bromomethyl)-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-(Bromomethyl)-1,4-difluorobenzene

An In-Depth Technical Guide to 2-(Bromomethyl)-1,4-difluorobenzene

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are indispensable tools. The strategic incorporation of fluorine atoms can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among the vast arsenal of fluorinated building blocks, this compound, also known as 2,5-difluorobenzyl bromide, has emerged as a particularly versatile and valuable reagent. Its unique electronic and structural characteristics make it a cornerstone for the synthesis of complex molecular architectures.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, provide field-proven synthetic protocols, and discuss its applications, empowering you to leverage this reagent's full potential in your research endeavors.

Physicochemical & Structural Data

A thorough understanding of a reagent's physical properties is fundamental to successful reaction design, handling, and scale-up. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 85117-99-3 | [2][3][4] |

| Molecular Formula | C₇H₅BrF₂ | [3][5] |

| Molecular Weight | 207.02 g/mol | [3][5] |

| Appearance | Clear liquid | [6] |

| Density | ~1.609 g/mL at 25 °C | [3][4][6] |

| Refractive Index (n20/D) | ~1.526 | [3][4][6] |

| Synonyms | 2,5-Difluorobenzyl bromide, α-Bromo-2,5-difluorotoluene | [3][7] |

| InChI Key | ONWGSWNHQZYCFK-UHFFFAOYSA-N | [3] |

| SMILES | Fc1ccc(F)c(CBr)c1 | [3] |

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the predictable reactivity of its benzylic bromide functional group. The bromine atom renders the adjacent benzylic carbon highly electrophilic and susceptible to nucleophilic attack.[6] This reactivity is the foundation for its role as a potent alkylating agent.

Causality of Reactivity:

-

Electrophilic Benzylic Carbon: The carbon-bromine bond is polarized, with the carbon atom bearing a partial positive charge. This makes it an excellent target for electron-rich nucleophiles.

-

Excellent Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group in substitution reactions.

-

SN2 and SN1 Pathways: The compound readily participates in both SN1 and SN2 reactions.[6] For primary benzylic halides like this, the SN2 pathway typically predominates, involving a backside attack by the nucleophile that leads to an inversion of stereochemistry if the carbon were chiral.[8]

-

Influence of Fluorine Atoms: The two fluorine atoms on the aromatic ring are strongly electron-withdrawing. This influences the electron density of the entire molecule, which can affect reaction rates and the properties of the final products.[6]

The following diagram illustrates the fundamental SN2 reaction mechanism, which is central to the application of this reagent.

Caption: General SN2 reaction pathway for 2,5-difluorobenzyl bromide.

Validated Synthesis Protocol: Free-Radical Bromination

The most common and efficient laboratory-scale synthesis of this compound is the free-radical side-chain bromination of 2,5-difluorotoluene. This method offers high selectivity for the benzylic position over the aromatic ring.[9]

Expertise in Reagent Selection:

-

Starting Material: 2,5-Difluorotoluene.

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice. Unlike using elemental bromine (Br₂), NBS maintains a low, steady concentration of Br₂ in the reaction mixture. This condition is critical as it favors the radical chain mechanism for benzylic substitution while suppressing competitive and undesirable electrophilic aromatic bromination.[9][10]

-

Radical Initiator: Azo-bis-isobutyronitrile (AIBN) is a common choice. Upon gentle heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which initiate the chain reaction.

-

Solvent: An inert solvent such as carbon tetrachloride (CCl₄) or, for a more environmentally benign option, supercritical CO₂ can be used.[9]

Step-by-Step Laboratory Procedure

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluorotoluene (1.0 eq) and the chosen solvent (e.g., CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.02 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be monitored by GC-MS or TLC to track the consumption of the starting material. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining HBr, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis of 2,5-difluorobenzyl bromide.

Key Applications in Drug Discovery

The 2,5-difluorobenzyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates is a proven strategy for enhancing biological activity and optimizing pharmacokinetic profiles.

-

γ-Secretase Inhibitors for Alzheimer's Disease: 2,5-Difluorobenzyl bromide is a key building block in the synthesis of novel γ-secretase inhibitors.[3][4] These inhibitors are investigated for their potential to reduce the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. The difluorobenzyl group is typically introduced via nucleophilic substitution, where an amine or other nucleophilic core of the inhibitor molecule displaces the bromide.

-

DPP-4 Inhibitors for Diabetes: This reagent has been used in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents for treating type 2 diabetes.[3] The fluorine atoms can enhance the binding affinity to the enzyme's active site and improve the metabolic stability of the drug.

-

General Synthesis: It is broadly used in the synthesis of various sulfonamides, amides, and acyclic amine derivatives for screening in drug discovery programs.[3][5] The fluorinated aromatic ring serves as a critical pharmacophore that can engage in favorable interactions with biological targets.

Spectroscopic Characterization Profile

As a self-validating system, any synthesis must be confirmed with analytical data. For this compound, the expected spectroscopic signatures are:

-

¹H NMR: Expect a characteristic singlet for the two benzylic protons (CH₂Br) around δ 4.5 ppm. The aromatic protons will appear as complex multiplets in the aromatic region (δ 6.9-7.2 ppm) due to H-H and H-F coupling.

-

¹³C NMR: The benzylic carbon (CH₂Br) will appear around δ 30-35 ppm. The aromatic carbons will show distinct signals, with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants.

-

Mass Spectrometry (EI-MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks with roughly 1:1 intensity). The molecular ion peak will be at m/z 206/208. A prominent fragment will be the loss of Br (m/z 127), corresponding to the 2,5-difluorobenzyl cation.[11]

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards:

-

Handling:

-

Storage:

Always consult the most current Safety Data Sheet (SDS) before handling this compound. [12][14]

Conclusion

This compound (CAS: 85117-99-3) is far more than a simple halogenated aromatic. It is a precision tool for molecular engineering, offering a reliable method for introducing the valuable 2,5-difluorobenzyl moiety into a wide range of structures. Its well-understood reactivity, based on the principles of nucleophilic substitution, combined with established synthesis protocols, makes it a highly reliable reagent. For researchers in drug discovery and materials science, mastering the use of this building block opens avenues to novel compounds with enhanced properties, driving innovation and discovery.

References

- Understanding the Chemical Properties of 2,5-Difluorobenzyl Bromide for Synthesis. (n.d.). Google Cloud.

- 85117-99-3|this compound. (n.d.). BLDpharm.

- 2,5-Difluorobenzyl bromide 98. (n.d.). Sigma-Aldrich.

- 2-(Bromomethyl)-1,3-difluorobenzene. (n.d.). PubChem.

- SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.

- 2,5-Difluorobenzyl bromide | 85117-99-3. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- Nucleophilic Substitution Reactions. (n.d.). Course Hero.

- 2,5-Difluorobenzyl bromide, 98%. (n.d.). Otto Chemie Pvt. Ltd.

- 2,5-Difluorobenzyl bromide CAS#: 85117-99-3. (n.d.). ChemWhat.

- The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. (n.d.). Google Cloud.

- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-205.

- 4-(Bromomethyl)-1,2-difluorobenzene. (n.d.). PubChem.

- Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry.

- Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 85117-99-3|this compound|BLD Pharm [bldpharm.com]

- 3. 2,5-Difluorobenzyl bromide 98 85117-99-3 [sigmaaldrich.com]

- 4. 2,5-Difluorobenzyl bromide | 85117-99-3 [chemicalbook.com]

- 5. 2,5-Difluorobenzyl bromide, 98% 85117-99-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. nbinno.com [nbinno.com]

- 7. chemwhat.com [chemwhat.com]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. 4-(Bromomethyl)-1,2-difluorobenzene | C7H5BrF2 | CID 581436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

2-(Bromomethyl)-1,4-difluorobenzene chemical properties

This guide provides a comprehensive technical overview of 2-(Bromomethyl)-1,4-difluorobenzene, a critical fluorinated building block for researchers, medicinal chemists, and professionals in drug development. Also known by its synonym, 2,5-difluorobenzyl bromide, this reagent's unique electronic and steric properties make it an invaluable tool in the synthesis of complex organic molecules, particularly in the creation of novel therapeutics and advanced materials.

Core Chemical and Physical Properties

This compound is a difluorinated aromatic compound featuring a highly reactive bromomethyl group. The two fluorine atoms on the benzene ring significantly influence the molecule's reactivity and the physicochemical properties of its derivatives, a feature extensively leveraged in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| Synonyms | 2,5-Difluorobenzyl bromide, α-Bromo-2,5-difluorotoluene | [3] |

| CAS Number | 85117-99-3 | [3] |

| Molecular Formula | F₂C₆H₃CH₂Br | [3] |

| Molecular Weight | 207.01 g/mol | [4] |

| InChI Key | ONWGSWNHQZYCFK-UHFFFAOYSA-N | [3] |

| SMILES | Fc1ccc(F)c(CBr)c1 |[3] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Source |

|---|---|---|

| Appearance | Liquid | [3] |

| Density | 1.609 g/mL at 25 °C | [3][5][6] |

| Refractive Index (n20/D) | 1.526 | [3][6] |

| Flash Point | 16 °C (60.8 °F) - closed cup |[3] |

Synthesis and Purification

The most common and industrially viable synthesis of this compound involves the radical bromination of 2,5-difluorotoluene. This reaction capitalizes on the stability of the benzylic radical intermediate, allowing for selective bromination at the methyl position over aromatic substitution.

Causality in Experimental Design: The choice of a radical initiator like AIBN (Azobisisobutyronitrile) or benzoyl peroxide is critical. These molecules readily decompose under thermal or photolytic conditions to generate radicals, which then abstract a hydrogen atom from the methyl group of the toluene derivative. N-Bromosuccinimide (NBS) is the preferred brominating agent for this type of transformation because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes side reactions such as multiple brominations or aromatic bromination. The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane to facilitate the radical chain mechanism.

Experimental Protocol: Radical Bromination of 2,5-Difluorotoluene

-

Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluorotoluene (1.0 eq) and N-Bromosuccinimide (NBS, 1.1 eq) in anhydrous carbon tetrachloride (CCl₄).

-

Initiation: Add a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS. The progress is often visually indicated by the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats.

-

Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of fresh CCl₄.

-

Purification: Combine the filtrates and concentrate them under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation to yield this compound as a clear liquid.

Caption: General Sₙ2 reactivity of this compound.

Applications in Research and Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy to modulate key pharmacological properties. This compound serves as a key building block for introducing the 2,5-difluorobenzyl group, which can act as a bioisostere for other chemical groups or enhance molecular interactions.

-

Alzheimer's Disease Research: The compound has been utilized in the synthesis of novel γ-secretase inhibitors. [3][6]These inhibitors are investigated for their potential to reduce the production of amyloid-β peptides, a hallmark of Alzheimer's disease.

-

Diabetes Treatment: It is a reagent in the synthesis of DPP-4 inhibitors, a class of oral anti-hyperglycemic agents used for treating type 2 diabetes. [3]* General Organic Synthesis: It is widely used for creating various sulfonamide, amide, and acyclic amine derivatives, which are common scaffolds in medicinal chemistry. [3][5] The rationale for using this specific building block is multifaceted. The fluorine atoms can block sites of metabolism, increasing the drug's half-life. They can also alter the acidity of nearby protons and form favorable hydrogen bonds or dipole-dipole interactions with protein targets, thereby increasing binding affinity and potency. [1]

Safety, Handling, and Storage

As a highly reactive chemical, this compound must be handled with appropriate precautions.

Table 3: Hazard and Safety Information

| Category | Information | Source |

|---|---|---|

| GHS Pictograms | GHS02 (Flammable), GHS05 (Corrosive) | [3] |

| Signal Word | Danger | [3] |

| Hazard Statements | H225 (Highly flammable liquid and vapour), H314 (Causes severe skin burns and eye damage) | [3] |

| Additional Hazards | Lachrymator (causes tears) | [7]|

-

Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. [3][7]Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. [3][7]The material is corrosive and should be stored in a designated corrosives area. [8]* Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. [7][8]Ensure adequate ventilation and remove all sources of ignition.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. [7]

References

- 2,5-Difluorobenzyl bromide, 98% 85117-99-3. (Otto Chemie Pvt. Ltd.) [Link]

- 2-(Bromomethyl)-1,3-difluorobenzene.

- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 2,5-Difluorobenzyl bromide 98 85117-99-3 [sigmaaldrich.com]

- 4. 2-(Bromomethyl)-1,3-difluorobenzene | C7H5BrF2 | CID 581435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Difluorobenzyl bromide, 98% 85117-99-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. 2,5-Difluorobenzyl bromide | 85117-99-3 [chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-(Bromomethyl)-1,4-difluorobenzene for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed exploration of 2-(Bromomethyl)-1,4-difluorobenzene, a critical building block in modern medicinal chemistry. The content herein is structured to offer not just procedural knowledge but also the underlying scientific rationale, ensuring both practical utility and a deep understanding of the compound's behavior and applications.

Section 1: Core Molecular Attributes and Physicochemical Properties

This compound is a halogenated aromatic compound distinguished by its reactive bromomethyl group and the electron-withdrawing nature of its two fluorine atoms. These features make it a valuable reagent for introducing a difluorobenzyl moiety into a target molecule. The precise molecular weight and other key physical properties are fundamental to its use in quantitative and structural chemistry.

The molecular formula for this compound is C₇H₅BrF₂. Based on this, its calculated molecular weight is approximately 207.02 g/mol .[1] This value is a cornerstone for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. A summary of its essential physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-(Bromomethyl)-1,3-difluorobenzene | 1-(Bromomethyl)-2,4-difluorobenzene |

|---|---|---|---|

| Molecular Weight | ~207.02 g/mol [1] | ~207.01 g/mol [2] | ~207.01 g/mol [3][4] |

| Molecular Formula | C₇H₅BrF₂[1] | C₇H₅BrF₂[2] | C₇H₅BrF₂[3] |

| CAS Number | 85117-99-3[1] | 85118-00-9[2] | 23915-07-3[3] |

| Exact Mass | 205.95427 Da[2][3][4] | 205.95427 Da[2] | 205.95427 Da[3][4] |

| Appearance | Not explicitly found, typically a liquid | Not explicitly found, typically a liquid | Not explicitly found, typically a liquid |

| Storage | Inert atmosphere, room temperature[1] | Not explicitly found | Not explicitly found |

Note: The properties of isomeric compounds are provided for comparative purposes, as they are often used in similar synthetic strategies.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the bromination of 2,5-difluorotoluene. A common and effective method is radical bromination, often initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) in the presence of a bromine source like N-bromosuccinimide (NBS).

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Radical Bromination

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-difluorotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride.

-

Addition of Reagents : Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Initiation and Reaction : Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the radical chain reaction. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up : Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification : Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation : Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Causality in Experimental Choices : The choice of a non-polar solvent like carbon tetrachloride is to facilitate the radical reaction and solubilize the reactants. AIBN is a preferred radical initiator due to its predictable decomposition rate at moderate temperatures. The aqueous workup is crucial for removing water-soluble byproducts and unreacted reagents, ensuring a cleaner product for purification.

Section 3: Analytical Characterization for Quality Assurance

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (around 7.0-7.5 ppm), with splitting patterns dictated by fluorine-proton coupling.

-

¹³C NMR : The carbon spectrum will show a signal for the benzylic carbon and distinct signals for the aromatic carbons, with characteristic C-F coupling constants.

-

¹⁹F NMR : The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and the CH₂ group, as well as strong C-F stretching bands.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The difluoromethyl group (-CF₂H) and the broader difluoromethylene moiety (-CF₂-) are of significant interest in drug design. The introduction of fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[5][6] this compound serves as a key intermediate for incorporating the 2,5-difluorobenzyl group, which can act as a bioisostere for other chemical groups.[7]

Logical Pathway for Application in Drug Development

Caption: The role of this compound in the drug discovery process.

The presence of the difluorobenzyl group can enhance metabolic stability by blocking sites of oxidation. Furthermore, the electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions.

Section 5: Safety, Handling, and Storage

This compound and its isomers are classified as corrosive and can cause severe skin burns and eye damage.[2][8][9] It is also a lachrymator, meaning it can cause tearing.[8]

Handling Precautions :

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[8][10]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][11]

First Aid Measures :

-

Skin Contact : Immediately wash off with plenty of soap and water while removing contaminated clothing.[10][11] Seek medical attention.[10]

-

Eye Contact : Rinse cautiously with water for several minutes.[8][10] Remove contact lenses if present and easy to do so.[8][10] Continue rinsing and seek immediate medical attention.[8][9]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing.[8][10] Seek medical attention if you feel unwell.[10]

-

Ingestion : Rinse mouth. Do NOT induce vomiting.[9] Seek immediate medical attention.[12]

Storage :

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10][11]

-

Keep away from incompatible materials such as strong oxidizing agents.[10][11]

References

- 2-(Bromomethyl)-1,3-difluorobenzene | C7H5BrF2 | CID 581435 - PubChem.

- 1-(Bromomethyl)-2,4-difluorobenzene | C7H5BrF2 | CID 90297 - PubChem.

- Chemical Properties of Benzene, 2-bromo-1,4-difluoro- (CAS 399-94-0) - Cheméo.

- 4-(Bromomethyl)-1,2-difluorobenzene | C7H5BrF2 | CID 581436 - PubChem.

- JPH07285896A - 1,4-difluorobenzene derivative - Google Patents.

- 2-Bromo-1,4-difluorobenzene | C6H3BrF2 | CID 67862 - PubChem.

- Process for the synthesis of organic compounds - European Patent Office - EP 2266961 B1.

- Recent Advances in the Synthetic Application of Difluorocarbene.

- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC - NIH.

- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH.

- The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons.

- 1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem.

- 1,4-Difluorobenzene - Optional[1H NMR] - Spectrum - SpectraBase.

- Benzene, 1,4-difluoro- - the NIST WebBook.

- Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands - The Royal Society of Chemistry.

Sources

- 1. 85117-99-3|this compound|BLD Pharm [bldpharm.com]

- 2. 2-(Bromomethyl)-1,3-difluorobenzene | C7H5BrF2 | CID 581435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Bromomethyl)-2,4-difluorobenzene | C7H5BrF2 | CID 90297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Bromomethyl)-1,2-difluorobenzene | C7H5BrF2 | CID 581436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 2-Bromo-1,4-difluorobenzene(399-94-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

2-(Bromomethyl)-1,4-difluorobenzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-1,4-difluorobenzene

Abstract

This compound, also commonly known as 2,5-difluorobenzyl bromide, is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility stems from the reactive benzylic bromide moiety, which allows for the facile introduction of the 2,5-difluorobenzyl group into a variety of molecular scaffolds.[1] The fluorine atoms on the aromatic ring can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target compounds, making this a highly valuable building block for drug development professionals.[1][2] This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, safety considerations, and characterization data.

Part 1: The Core Synthesis Strategy: Free-Radical Benzylic Bromination

The most direct and widely employed method for synthesizing this compound is the free-radical bromination of its precursor, 2,5-difluorotoluene. This reaction, a variant of the Wohl-Ziegler reaction, selectively targets the methyl group attached to the aromatic ring.[3][4]

Causality of Experimental Choices

-

The Substrate: 2,5-Difluorotoluene: The starting material possesses a methyl group in the "benzylic" position. The C-H bonds at this position are significantly weaker than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzyl radical intermediate.[4][5][6] The radical can be delocalized over the entire aromatic π-system, making its formation more energetically favorable.

-

The Reagent: N-Bromosuccinimide (NBS): While elemental bromine (Br₂) under UV light can achieve benzylic bromination, it often leads to undesired side reactions, including electrophilic substitution on the electron-rich aromatic ring.[5] N-Bromosuccinimide (NBS) is the reagent of choice because it provides a low, steady concentration of molecular bromine (Br₂) throughout the reaction.[6][7] This is achieved through the reaction of NBS with the HBr byproduct generated during the propagation step.[3] This controlled release of Br₂ ensures that the free-radical pathway is favored over ionic pathways, thus maximizing the yield of the desired benzylic bromide and minimizing ring bromination.

-

The Initiator: Azobisisobutyronitrile (AIBN): Free-radical reactions require an initiation step to generate the initial radical species. AIBN is a common thermal initiator. Upon heating, it decomposes to form two cyanoisopropyl radicals and nitrogen gas.[5] These radicals are not directly involved in the main propagation cycle but serve to initiate the chain by generating the first bromine radical. Photochemical initiation using UV or visible light is also a viable alternative.[8]

-

The Solvent: Carbon Tetrachloride (and its Alternatives): The reaction is typically performed in an inert, non-polar solvent. Historically, carbon tetrachloride (CCl₄) was widely used.[9] However, due to its toxicity and environmental concerns, it has been largely replaced by safer alternatives such as acetonitrile, cyclohexane, or ethyl acetate.[8][10] These solvents are chosen because they do not readily participate in free-radical reactions themselves.

Part 2: The Free-Radical Chain Mechanism

The synthesis proceeds via a classic free-radical chain reaction mechanism consisting of three distinct stages: initiation, propagation, and termination.

-

Initiation: The reaction is triggered by the thermal decomposition of the AIBN initiator, which then generates a bromine radical (Br•) from the low concentration of Br₂ present.

-

Propagation: This is a self-sustaining cycle where a bromine radical abstracts a hydrogen atom from the methyl group of 2,5-difluorotoluene. This forms the resonance-stabilized 2,5-difluorobenzyl radical. This radical then reacts with a Br₂ molecule to yield the final product and a new bromine radical, which continues the chain.

-

Termination: The chain reaction ceases when two radical species combine.

Caption: Free-radical chain mechanism for the benzylic bromination of 2,5-difluorotoluene.

Part 3: A Validated Experimental Protocol

This protocol describes a representative laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Quantitative Data: Reagents and Materials

| Compound | Molar Mass ( g/mol ) | Amount | Moles (mol) | Eq. | Density (g/mL) |

| 2,5-Difluorotoluene | 128.13 | 10.0 g | 0.078 | 1.0 | 1.11 |

| N-Bromosuccinimide (NBS) | 177.98 | 14.6 g | 0.082 | 1.05 | - |

| AIBN | 164.21 | 0.26 g | 0.0016 | 0.02 | - |

| Acetonitrile (CH₃CN) | 41.05 | 150 mL | - | - | 0.786 |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,5-difluorotoluene (10.0 g, 0.078 mol), N-Bromosuccinimide (14.6 g, 0.082 mol), and AIBN (0.26 g, 0.0016 mol).

-

Solvent Addition: Add 150 mL of acetonitrile to the flask.

-

Initiation: Begin stirring the mixture and gently heat it to reflux (approx. 82°C) using a heating mantle. Maintain a gentle reflux.

-

Reaction Monitoring: The reaction progress can be monitored by observing the consumption of NBS (which is denser than the solvent and will be consumed) and the formation of succinimide (which is less dense and will float to the surface). The reaction is typically complete within 2-4 hours.

-

Work-up - Quenching and Filtration: Once the reaction is complete (as determined by TLC or GC analysis showing consumption of the starting material), cool the flask to room temperature and then further in an ice bath for 30 minutes to precipitate the succinimide byproduct.

-

Filtration: Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold acetonitrile.

-

Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting oil in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Part 4: Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical and Analytical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₂ | |

| Molecular Weight | 207.02 g/mol | |

| Appearance | Clear, colorless to light yellow liquid | [11] |

| Density | ~1.609 g/mL at 25 °C | [11] |

| Refractive Index (n20/D) | ~1.526 | [11] |

| Boiling Point | ~88-90 °C at 20 mmHg | - |

| Flash Point | ~60 °F (15.5 °C) | [1][11] |

-

¹H NMR: Expect a singlet for the benzylic protons (-CH₂Br) around 4.5 ppm and complex multiplets for the aromatic protons between 6.9-7.2 ppm.

-

¹³C NMR: The benzylic carbon signal will appear around 30 ppm. Aromatic carbons will show characteristic C-F coupling.

-

¹⁹F NMR: Expect two distinct signals for the two non-equivalent fluorine atoms.

-

GC-MS: A primary peak corresponding to the mass of the product (m/z = 206/208 for bromine isotopes) should be observed.

Part 5: Critical Safety and Handling Procedures

Scientific integrity demands a rigorous approach to safety. The reagents and product in this synthesis pathway possess significant hazards.

-

N-Bromosuccinimide (NBS): A corrosive solid that can cause severe skin burns and eye damage.[12][13][14] It is also an oxidizer and can intensify fires; keep away from combustible materials.[13][15] Handle exclusively in a fume hood with appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[12][16] Avoid creating dust.[12]

-

This compound (Product): This compound is corrosive and a lachrymator (causes tearing).[11] It is also flammable.[1][11] Handle with care, ensuring adequate ventilation and avoiding inhalation of vapors.

-

Acetonitrile: A flammable liquid and solvent. Keep away from ignition sources. It is harmful if swallowed or inhaled.

-

General Advice: Always wear appropriate PPE.[14] Ensure emergency equipment (safety shower, eyewash station) is accessible. Dispose of chemical waste according to institutional guidelines.

References

- Pearson, R. E., & Martin, J. C. (1963). Relative Rates of Bromination of a-Substituted Toluenes by N-Bromosuccinimide. Journal of the American Chemical Society.

- Toluene. Wikipedia. [Link]

- Process for the bromination of deactivated toluenes in the benzylic position.

- Lovins, R. E., Andrews, L. J., & Keefer, R. M. (1964). Side-chain bromination of .alpha.-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. The Journal of Organic Chemistry.

- Toluene on reaction with N-bromosuccinimide gives. Vedantu. [Link]

- Le-Houx, J. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.

- Ashenhurst, J. (2018).

- Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group.

- Benzylic Bromin

- Cantillo, D., et al. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry.

- Process for benzylic bromination.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Toluene - Wikipedia [en.wikipedia.org]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. Toluene on reaction with Nbromosuccinimide gives A class 12 chemistry CBSE [vedantu.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 2,5-Difluorobenzyl bromide | 85117-99-3 [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.no [fishersci.no]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. chemscience.com [chemscience.com]

A Comprehensive Technical Guide to 2-(Bromomethyl)-1,4-difluorobenzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1,4-difluorobenzene is a fluorinated organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its unique structural features, combining a reactive benzylic bromide with a difluorinated phenyl ring, make it a versatile intermediate for the synthesis of complex molecular architectures.[1] The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related compounds and general chemical principles.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,5-Difluorobenzyl bromide | N/A |

| CAS Number | 85117-99-3 | N/A |

| Molecular Formula | C₇H₅BrF₂ | N/A |

| Molecular Weight | 207.02 g/mol | N/A |

| Boiling Point | Estimated to be in the range of 190-210 °C at atmospheric pressure | N/A |

| Melting Point | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. | N/A |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) in the region of 4.5-4.7 ppm. The aromatic protons will appear as multiplets in the aromatic region (typically 6.9-7.3 ppm), with splitting patterns influenced by fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon around 30-35 ppm. The aromatic carbons will appear in the range of 110-165 ppm, with their chemical shifts and splitting patterns dictated by the attached fluorine atoms (large one-bond C-F coupling constants and smaller multi-bond couplings).

-

IR Spectroscopy: The infrared spectrum is expected to display characteristic absorption bands for C-H stretching of the aromatic ring and the methylene group, C-F stretching (typically in the 1100-1300 cm⁻¹ region), and C-Br stretching (usually below 700 cm⁻¹).[2]

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[3] Fragmentation would likely involve the loss of the bromine atom and subsequent rearrangements of the resulting benzyl cation.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the free-radical bromination of 2,5-difluorotoluene. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4][5]

"2,5-Difluorotoluene" [fillcolor="#FFFFFF"]; "NBS_AIBN" [label="NBS, AIBN\nCCl4, Reflux", shape=plaintext, fontcolor="#EA4335"]; "Product" [label="this compound", fillcolor="#FFFFFF"]; "Byproduct" [label="Succinimide", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

"2,5-Difluorotoluene" -> "Product" [label=" "]; "NBS_AIBN" -> "Product"; "Product" -> "Byproduct" [style=invis];

{rank=same; "2,5-Difluorotoluene"; "NBS_AIBN"} }

Synthesis of this compound.

Experimental Protocol: Free-Radical Bromination of 2,5-Difluorotoluene

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

2,5-Difluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or another suitable anhydrous non-polar solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

Procedure:

-

To a solution of 2,5-difluorotoluene (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq).

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining HBr, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

NBS as Bromine Source: NBS is used as a source of bromine radicals in a controlled manner. It maintains a low concentration of Br₂ in the reaction mixture, which favors allylic/benzylic bromination over electrophilic aromatic substitution.[4][5]

-

AIBN as Radical Initiator: AIBN is a common radical initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction.[4]

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze NBS and the benzylic bromide product. Therefore, anhydrous solvents and reagents are crucial.

Chemical Reactivity and Applications

This compound is a versatile electrophile due to the reactive carbon-bromine bond. It readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, making it a key intermediate in the synthesis of more complex molecules.[6]

"StartingMaterial" [label="this compound"]; "Nucleophile" [label="Nucleophile (Nu-)", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="Alkylated Product"]; "LeavingGroup" [label="Br-", shape=plaintext, fontcolor="#EA4335"];

"StartingMaterial" -> "Product" [label="SN2 Reaction"]; "Nucleophile" -> "Product"; "Product" -> "LeavingGroup" [style=invis];

{rank=same; "StartingMaterial"; "Nucleophile"} }

General Nucleophilic Substitution Reaction.

Applications in Drug Discovery:

The 2,5-difluorobenzyl moiety is a common structural motif in a number of biologically active compounds. The introduction of this group can enhance the pharmacological properties of a drug candidate.

-

Alkylation of Heterocycles: this compound is used to alkylate nitrogen, oxygen, and sulfur-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals.[6][7] This allows for the exploration of structure-activity relationships by modifying the substitution pattern on the heterocyclic core.

-

Synthesis of Enzyme Inhibitors: The difluorobenzyl group can be incorporated into molecules designed to inhibit specific enzymes. The fluorine atoms can form favorable interactions with the enzyme's active site and improve metabolic stability.

Safety and Handling

This compound is expected to be a lachrymator and an irritant. Similar to other benzylic bromides, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is likely corrosive and may cause severe skin burns and eye damage.[8]

Hazard Statements (Predicted):

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

-

Harmful if swallowed or inhaled.

Precautionary Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fume, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis via radical bromination of 2,5-difluorotoluene is a well-established method. The reactivity of the benzylic bromide allows for its incorporation into a wide array of molecular scaffolds, enabling the synthesis of novel compounds with potentially enhanced pharmacological properties. As the demand for fluorinated pharmaceuticals continues to grow, the importance of intermediates like this compound in the drug development pipeline is set to increase.

References

- Royal Society of Chemistry. (n.d.). Electronic Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation". Retrieved from https://www.rsc.

- Sigma-Aldrich. (n.d.). 2-Bromo-1,4-difluorobenzene. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/399940

- PubChem. (n.d.). 2-(Bromomethyl)-1,3-difluorobenzene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/581435

- Benchchem. (n.d.). Technical Support Center: Alkylation Reactions with 2-(bromomethyl)-1-fluoro-4-methoxybenzene. Retrieved from https://www.benchchem.com/technical-support/alkylation-reactions-with-2-bromomethyl-1-fluoro-4-methoxybenzene

- Cheméo. (n.d.). Chemical Properties of Benzene, 2-bromo-1,4-difluoro- (CAS 399-94-0). Retrieved from https://www.chemeo.com/cid/43-933-2/Benzene-2-bromo-1-4-difluoro-.php

- National Center for Biotechnology Information. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003407/

- Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from https://en.wikipedia.org/wiki/N-Bromosuccinimide

- Solvay. (n.d.). Organic Fluorinated Building Blocks. Retrieved from https://www.solvay.com/en/document/download/23661/

- NIST. (n.d.). Fluorobenzene, meta-(dibromomethyl)-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C65293&Mask=200

- ChemicalBook. (n.d.). 1,4-DIBROMO-2-FLUOROBENZENE(1435-52-5) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrumen_1435-52-5_1hnmr.htm

- PubChem. (n.d.). 4-(Bromomethyl)-1,2-difluorobenzene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/581436

- ChemicalBook. (n.d.). 1,4-Dibromo-2,5-difluorobenzene(327-51-5) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrumen_327-51-5_1hnmr.htm

- Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from https://www.rsc.

- PubChem. (n.d.). 1-(Bromomethyl)-2,4-difluorobenzene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/90297

- Sigma-Aldrich. (n.d.). Fluorinated Building Blocks. Retrieved from https://www.sigmaaldrich.

- AGC Chemicals. (n.d.). Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. Retrieved from https://www.agcchem.com/specialty-materials-specialty-intermediates-building-blocks-of-pharma-and-agrochemical-products/

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from https://www.organic-chemistry.

- LookChem. (n.d.). 1,4-bis(bromomethyl)-2,5-difluorobenzene. Retrieved from https://www.lookchem.com/cas-353/35335-08-1.html

- Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from https://www.rsc.

- ResearchGate. (n.d.). ChemInform Abstract: Difluoroallylation Using a 2-Bromomethyl-1,1-difluoroalk-1-ene. Retrieved from https://www.researchgate.net/publication/244678184_ChemInform_Abstract_Difluoroallylation_Using_a_2-Bromomethyl-11-difluoroalk-1-ene

- YouTube. (2021, May 24). NBS: Radical Bromination. Retrieved from https://www.youtube.

- ChemicalBook. (n.d.). 1,4-Difluorobenzene(540-36-3) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrumen_540-36-3_1hnmr.htm

- ChemicalBook. (n.d.). 1-Bromo-3,5-difluorobenzene(461-96-1) 13C NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrumen_461-96-1_13cnmr.htm

- ChemicalBook. (n.d.). 1,4-Dibromo-2,5-difluorobenzene(327-51-5) 13C NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrumen_327-51-5_13cnmr.htm

- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from https://www.masterorganicchemistry.com/2011/06/10/reagent-friday-n-bromosuccinimide-nbs/

- YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from https://www.youtube.

- JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from https://commons.lib.jmu.edu/chemsr/1/

- Benchchem. (n.d.). Technical Support Center: Synthesis of 3,5-Difluorotoluene. Retrieved from https://www.benchchem.com/technical-support/synthesis-of-3-5-difluorotoluene

- ResearchGate. (n.d.). Recent Progress toward the Introduction of Functionalized Difluoromethylated Building Blocks onto C(sp2) and C(sp) Centers. Retrieved from https://www.researchgate.net/publication/329486121_Recent_Progress_toward_the_Introduction_of_Functionalized_Difluoromethylated_Building_Blocks_onto_Csp2_and_Csp_Centers

- YouTube. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. Retrieved from https://www.youtube.

- Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Radical_Reactions/5.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups

- Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_-Electrophilic_Aromatic_Substitution/16.

- MDPI. (n.d.). Continuous Flow Photochemistry for the Preparation of Bioactive Molecules. Retrieved from https://www.mdpi.com/1420-3049/24/3/501/htm

Sources

- 1. 1-Bromo-2,4-difluorobenzene(348-57-2) 13C NMR [m.chemicalbook.com]

- 2. 2-Bromo-1,4-difluorobenzene 98 399-94-0 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 1-(Bromomethyl)-2,4-difluorobenzene | C7H5BrF2 | CID 90297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. db-thueringen.de [db-thueringen.de]

- 7. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Difluorobenzyl Bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

2,4-Difluorobenzyl bromide (α-bromo-2,4-difluorotoluene) is a vital organofluorine intermediate, strategically employed in the synthesis of a wide array of functional molecules. Its utility is most pronounced in the pharmaceutical and agrochemical sectors, where the introduction of the 2,4-difluorobenzyl moiety can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][2] The presence of two fluorine atoms on the aromatic ring creates a unique electronic environment that modulates the reactivity of the benzylic bromide and imparts desirable properties to the final product.

This guide offers a comprehensive technical overview of 2,4-difluorobenzyl bromide, moving beyond a simple datasheet to provide field-proven insights into its physicochemical properties, reactivity, synthesis, and handling. It is designed to equip researchers and development professionals with the foundational knowledge required to effectively and safely utilize this versatile chemical building block.

Physicochemical and Spectroscopic Profile

The physical characteristics of 2,4-difluorobenzyl bromide are fundamental to its handling, storage, and application in synthesis. It presents as a colorless to light yellow liquid or a low-melting solid, a state dependent on ambient temperature.[3] A key characteristic is its lachrymatory nature, necessitating stringent safety protocols during handling.[4]

Core Physical Properties

A summary of the essential physical and chemical identification properties is provided below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₅BrF₂ | [3] |

| Molecular Weight | 207.02 g/mol | |

| CAS Number | 23915-07-3 | |

| Appearance | Colorless to light yellow liquid or low-melting solid | [3] |

| Melting Point | 18 °C | [4] |

| Boiling Point | 28 °C (Note: This is likely at reduced pressure) | [4] |

| Density | ~1.613 - 1.63 g/mL at 20-25 °C | [4] |

| Refractive Index (n²⁰/D) | ~1.525 - 1.53 | [4] |

| Flash Point | 40 °C (104 °F) - Closed Cup |

Solubility Profile

While quantitative solubility data is not extensively published, empirical evidence from synthetic procedures and the principles of "like dissolves like" allow for a reliable qualitative assessment. 2,4-Difluorobenzyl bromide is a polar aprotic molecule.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Miscible / Highly Soluble | Similar polarity and lack of hydrogen bonding allow for effective solvation. These are common solvents for its reactions. |

| Polar Protic | Methanol, Ethanol | Soluble | The molecule can accept hydrogen bonds. However, reactivity (solvolysis) is possible, especially upon heating. |

| Non-polar Aromatic | Toluene, Benzene | Soluble | π-stacking interactions between the aromatic rings aid solubility. |

| Non-polar Aliphatic | Hexanes, Heptane | Sparingly Soluble to Insoluble | The significant polarity difference limits miscibility. Hexane is often used as an anti-solvent during purification.[4] |

| Aqueous | Water | Insoluble | The molecule is non-polar relative to water and is sensitive to moisture. |

Spectroscopic Signature: A Guide to Identification

Spectroscopic analysis is critical for confirming the identity and purity of 2,4-difluorobenzyl bromide.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's structure.

-

Aromatic Region (δ 6.7-7.5 ppm): Three protons appear in this region, exhibiting complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at C6 will be a triplet of doublets, the proton at C5 a complex multiplet, and the proton at C3 a triplet of doublets.[4]

-

Benzylic Region (δ 4.4-4.5 ppm): The two benzylic protons (CH₂) appear as a singlet.[4] The absence of adjacent protons means there is no H-H splitting.

Caption: Key regions in the ¹H NMR spectrum of 2,4-difluorobenzyl bromide.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~1600 cm⁻¹, ~1500 cm⁻¹: C=C stretching vibrations characteristic of the benzene ring.

-

~1200-1300 cm⁻¹: Strong C-F stretching vibrations.

-

~1220 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A characteristic pair of peaks at m/z 206 and 208, with nearly equal intensity. This distinctive "M/M+2" pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Major Fragment: A prominent peak at m/z 127, corresponding to the loss of the bromine radical (•Br) to form the stable 2,4-difluorobenzyl cation ([C₇H₅F₂]⁺). This is often the base peak.

Chemical Reactivity and Mechanistic Considerations

As a primary benzylic halide, 2,4-difluorobenzyl bromide is a potent electrophile, highly susceptible to nucleophilic substitution reactions. Its reactivity is a nuanced interplay between Sₙ1 and Sₙ2 pathways, heavily influenced by the reaction conditions.

Caption: Competing Sₙ1 and Sₙ2 pathways for 2,4-difluorobenzyl bromide.

-

Sₙ2 Reaction: This pathway is favored by strong, non-bulky nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) in polar aprotic solvents (e.g., acetone, DMF, acetonitrile). The reaction proceeds via a backside attack, displacing the bromide ion in a single, concerted step.

-

Sₙ1 Reaction: This pathway becomes competitive in the presence of weak nucleophiles or in polar protic solvents (e.g., ethanol, water). The rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. The two electron-withdrawing fluorine atoms slightly destabilize this carbocation compared to an unsubstituted benzyl cation, but the benzylic resonance is the dominant stabilizing factor.

The fluorine substituents exert a net electron-withdrawing inductive effect, which can slightly decrease the rate of both Sₙ1 (by destabilizing the carbocation) and Sₙ2 (by increasing the electrophilicity of the benzylic carbon but also potentially affecting the transition state energy) reactions compared to unsubstituted benzyl bromide. However, for practical synthetic purposes, it remains a highly reactive electrophile.

Synthesis and Experimental Protocols

A common and scalable method for the preparation of 2,4-difluorobenzyl bromide is the free-radical bromination of 2,4-difluorotoluene. This method avoids the use of the corresponding alcohol, which can be more costly.

Protocol 1: Synthesis via Radical Bromination

This protocol describes the synthesis using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Causality:

-

N-Bromosuccinimide (NBS): Provides a low, constant concentration of Br₂ in solution, minimizing side reactions like aromatic bromination.

-

AIBN/Benzoyl Peroxide: A thermal radical initiator that starts the chain reaction at a controlled rate upon heating.

-

Carbon Tetrachloride (CCl₄) or Acetonitrile: An inert solvent that facilitates the reaction. CCl₄ is traditional but less favored now due to toxicity. Acetonitrile is a good alternative.

-

Workup: The aqueous wash removes the succinimide byproduct and any remaining initiator residues.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-difluorotoluene (1.0 eq), N-Bromosuccinimide (1.05 eq), and a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02 eq) in anhydrous acetonitrile.

-

Reaction: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (N₂ or Ar). The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent via rotary evaporation. The crude product can be purified by vacuum distillation to yield pure 2,4-difluorobenzyl bromide.

Caption: Experimental workflow for the synthesis of 2,4-difluorobenzyl bromide.

Applications in Drug Development and Agrochemicals

The true value of 2,4-difluorobenzyl bromide lies in its role as a precursor to complex, high-value molecules.

Pharmaceutical Synthesis: Building Blocks for Bioactivity

The 2,4-difluorophenyl group is a privileged structure in medicinal chemistry. The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase a drug's half-life and oral bioavailability.[1]

-

Antifungal Agents: 2,4-Difluorobenzyl bromide is a key building block for triazole antifungal agents, such as analogues of Voriconazole. The difluorophenyl moiety is crucial for the drug's potent activity.[5][6]

-

Receptor Antagonists: It has been used in the synthesis of 1,5-biaryl pyrrole EP1 receptor antagonists, which are investigated for treating inflammatory pain.

-

Antimicrobial Agents: The compound is used to synthesize novel 1,2,4-triazolium derivatives that exhibit significant antibacterial and antifungal properties.

Protocol 2: N-Alkylation of 1,2,4-Triazole

This protocol details a representative Sₙ2 reaction, a common step in the synthesis of many active pharmaceutical ingredients.

Causality:

-

Potassium Carbonate (K₂CO₃): A mild base used to deprotonate the 1,2,4-triazole, generating the nucleophilic triazolide anion in situ.

-

Acetonitrile (MeCN): A polar aprotic solvent that effectively dissolves the reactants and promotes the Sₙ2 mechanism without interfering.

-

Reflux: Provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

Step-by-Step Methodology:

-

Setup: To a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous acetonitrile, add finely powdered potassium carbonate (1.5 eq).

-

Reagent Addition: Stir the suspension vigorously for 15-20 minutes. Then, add a solution of 2,4-difluorobenzyl bromide (1.0 eq) in acetonitrile dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Workup: After cooling, filter off the inorganic salts and wash with acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization or silica gel chromatography to yield 1-(2,4-difluorobenzyl)-1H-1,2,4-triazole.

Agrochemicals

The same properties that make the 2,4-difluorobenzyl group valuable in pharmaceuticals also apply to agrochemicals. Enhanced metabolic stability can lead to more persistent and effective pesticides and herbicides, allowing for lower application rates.[1]

Safety, Handling, and Storage

Trustworthiness through Self-Validation: A Rigorous Approach to Safety

2,4-Difluorobenzyl bromide is a hazardous chemical that demands respect and careful handling. It is classified as corrosive, flammable, a lachrymator, and is suspected of causing genetic defects.

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is often insufficient; butyl or Viton gloves are recommended for extended contact), chemical splash goggles, a face shield, and a flame-retardant lab coat.

-

Dispensing: Use a syringe or cannula for transfers to minimize exposure to its irritating vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. It should be kept in a tightly sealed container under an inert gas (e.g., argon or nitrogen) as it is moisture-sensitive. Store in a secondary containment tray in a cabinet designated for corrosive and flammable materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

-

Spill & Disposal: Have a spill kit rated for corrosive and flammable liquids readily available. All waste must be disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

2,4-Difluorobenzyl bromide is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences. Its unique combination of high reactivity and the capacity to introduce the metabolically robust difluorophenyl motif makes it an invaluable asset for medicinal and agricultural chemists. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, coupled with a rigorous adherence to safety protocols, is essential for harnessing its full synthetic potential.

References

- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). RSC Advances.

- Google Patents. (2005). Process for preparing voriconazole.

- Google Patents. (2011). Preparation method of 2,6-difluorobenzyl bromide.

- PubChem. (n.d.). 1-(Bromomethyl)-2,4-difluorobenzene.

- YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides.

- AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide.

- Jasperse, S. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.

- Beilstein Journal of Organic Chemistry. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride.

- European Patent Office. (2020). METHOD FOR PREPARING VORICONAZOLE AND INTERMEDIATE THEREOF.

- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2015). Archiv der Pharmazie.

- Chemistry LibreTexts. (2021). 11.3: Characteristics of the SN2 Reaction.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- AGC Chemicals. (n.d.). Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products.

- Pearson+. (2023). Shown below is the 1H NMR spectrum of the alkyl bromide used to m....

- Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide.

- 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. (2023). Molbank.

- Blog. (2023). What new applications of 2,4,5-Trifluorobenzyl Bromide have been discovered?.

- University of Calgary. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS).

- ResearchGate. (2016). (PDF) FTIR and Raman spectra of 2,4-difluorobenzonitrile.

- ResearchGate. (2016). Nucleophilic and Electrophilic Substitutions of Difluoropropargyl Bromides.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. agcchem.com [agcchem.com]

- 3. 2,4-Difluorobenzyl Bromide | CymitQuimica [cymitquimica.com]

- 4. 2,4-Difluorobenzyl bromide | 23915-07-3 [chemicalbook.com]

- 5. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 6. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

storage conditions for 2,4-difluorobenzyl bromide

An In-depth Technical Guide to the Safe Storage and Handling of 2,4-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzyl bromide (CAS No. 23915-07-3) is a critical reagent in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] Its utility as a building block for introducing the 2,4-difluorobenzyl moiety is well-established.[1][2] However, its high reactivity, which makes it a valuable synthetic intermediate, also presents significant storage and handling challenges. This guide provides a comprehensive overview of the core principles and detailed protocols for the safe storage of 2,4-difluorobenzyl bromide, grounded in its chemical properties and reactivity. Adherence to these guidelines is paramount to ensure reagent integrity, experimental reproducibility, and, most importantly, laboratory safety.

Chemical Identity and Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2,4-difluorobenzyl bromide is the foundation for establishing appropriate storage conditions.

| Property | Value | Source(s) |

| CAS Number | 23915-07-3 | [3] |

| Molecular Formula | C₇H₅BrF₂ | [4] |

| Molecular Weight | 207.02 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Density | 1.613 g/mL at 25 °C | [2] |

| Melting Point | 18 °C | [6][7] |

| Boiling Point | 28 °C | [6][7] |

| Flash Point | 40 °C (104 °F) - closed cup | [6] |

| Refractive Index | n20/D 1.525 | [2] |

The Chemistry of Instability: Why Specific Storage is Crucial